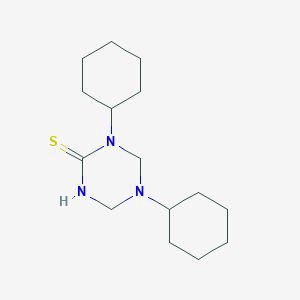![molecular formula C16H15F3N2O3 B5880706 N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea and similar compounds involves various chemical strategies designed to introduce specific functional groups, such as the dimethoxyphenyl and trifluoromethylphenyl groups, into the urea backbone. Techniques often include reactions under controlled conditions to ensure the desired specificity and yield. While the specific synthesis of this compound is not directly detailed, studies on related compounds provide insight into potential methods and challenges associated with synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and the spatial orientation of its functional groups. These studies often highlight the planarity of the aromatic systems and the orientation of substituents, which can influence the compound's physical and chemical properties. For example, the structure of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea showcases an almost planar dimethoxyphenyl moiety and highlights the importance of hydrogen bonding in stabilizing the molecular structure (Choi et al., 2010).
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-13-7-12(8-14(9-13)24-2)21-15(22)20-11-5-3-4-10(6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRXDJVRDLERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)


![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)